

Theoretical mass and formula of N-Hexanoyl-biotin-disialoganglioside GD3

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Compound of Interest

Compound Name:	<i>N</i> -Hexanoyl-biotin-disialoganglioside GD3
Cat. No.:	B15547083

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An In-Depth Technical Guide on **N-Hexanoyl-biotin-disialoganglioside GD3** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of **N-Hexanoyl-biotin-disialoganglioside GD3**, a complex glycosphingolipid of significant interest in cellular signaling and cancer research. This document details its physicochemical properties, relevant experimental methodologies, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

N-Hexanoyl-biotin-disialoganglioside GD3 is a semi-synthetic derivative of the naturally occurring disialoganglioside GD3. It is engineered to include a biotin molecule attached via a hexanoyl linker to the sphingosine amine group, facilitating its use in a variety of research applications, particularly those involving avidin-biotin affinity systems for detection and isolation.

Molecular Formula and Mass

The key quantitative data for **N-Hexanoyl-biotin-disialoganglioside GD3** are summarized in the table below.

Property	Value
Chemical Formula	C68H116N6O31S ^{[1][2]}
Theoretical Mass (Molecular Weight)	1545.74 g/mol ^{[1][2]}
Physical State	Solid ^[2]
Synonyms	N-hexanoyl-Biotin-Disialoganglioside-GD3, Biotin-C6:0-GD3 ^{[3][4]}

Experimental Protocols

While a specific, detailed synthesis protocol for **N-Hexanoyl-biotin-disialoganglioside GD3** is not publicly available, this section outlines a general experimental workflow for the extraction, purification, and analysis of gangliosides from biological samples. These methods are foundational for researchers working with both natural and modified gangliosides.

Ganglioside Extraction and Purification

The following protocol describes a common method for isolating gangliosides from cell or tissue samples.

- Sample Homogenization and Lipid Extraction:
 - Homogenize the biological sample (e.g., cells, brain tissue) in a suitable solvent, typically a chloroform/methanol mixture, to extract the total lipid content.
 - Centrifuge the homogenate to pellet solid debris and collect the supernatant containing the lipids.
- Partitioning to Isolate Gangliosides:
 - Add water or an aqueous salt solution to the lipid extract to induce phase separation.
 - Vortex the mixture vigorously and centrifuge to separate the phases. The gangliosides will partition into the upper aqueous phase, while most other lipids remain in the lower organic phase.

- Purification by Reverse-Phase Chromatography:
 - Load the aqueous phase containing the gangliosides onto a reverse-phase C18 solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with water or a high-aqueous solvent mixture to remove salts and other hydrophilic contaminants.
 - Elute the purified gangliosides with methanol or a high-methanol solvent mixture.[5]
- Saponification (Optional):
 - To remove contaminating phospholipids, the dried ganglioside fraction can be treated with a mild alkaline solution (saponification). This step hydrolyzes the ester linkages in phospholipids, allowing for their removal. Note that this may also hydrolyze O-acetylated sialic acids on gangliosides.[6]

Analysis of Gangliosides by LC-MS

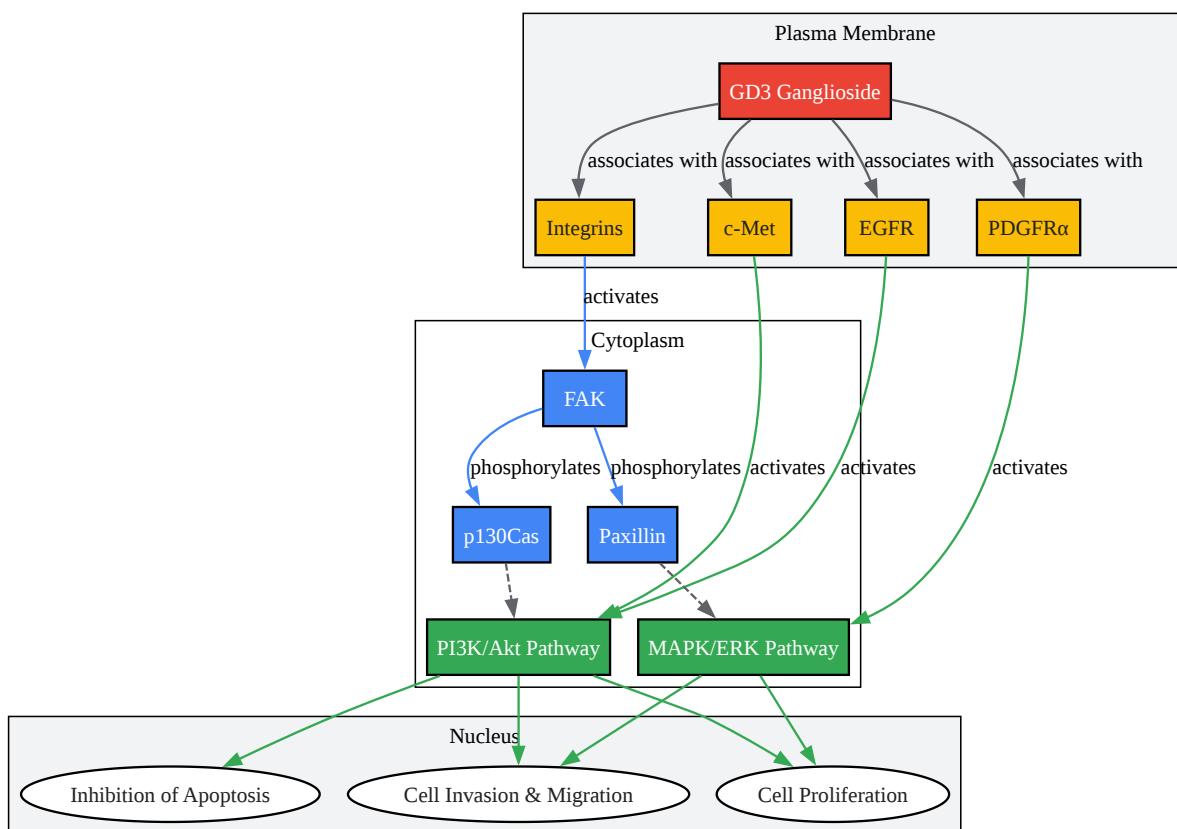
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed analysis and profiling of ganglioside species.

- Chromatographic Separation:
 - Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of different ganglioside species.
 - Employ a binary solvent system, for example:
 - Mobile Phase A: Acetonitrile/water with an ammonium acetate buffer.
 - Mobile Phase B: Water with an ammonium acetate buffer.
 - Develop a gradient elution program to effectively separate the gangliosides based on their polarity.[7]
- Mass Spectrometric Detection:

- Use an electrospray ionization (ESI) source, typically in negative ion mode, for sensitive detection of gangliosides.
- Perform full-scan mass spectrometry to determine the mass-to-charge ratio (m/z) of the eluting species.
- Conduct tandem mass spectrometry (MS/MS) for structural elucidation by fragmenting the parent ions and analyzing the resulting fragment ions. This allows for the identification of the glycan sequence and ceramide structure.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for ganglioside analysis and the known signaling pathways involving the parent molecule, GD3.



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